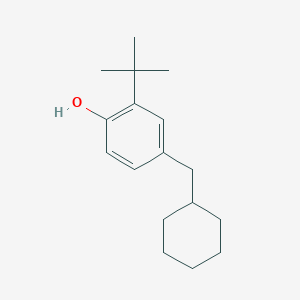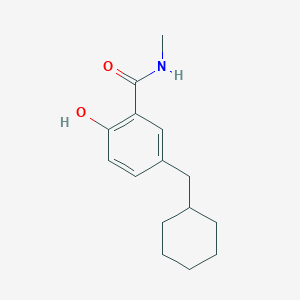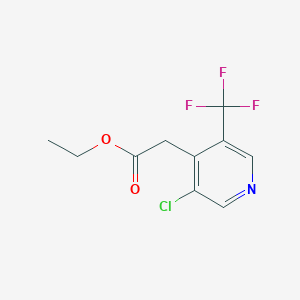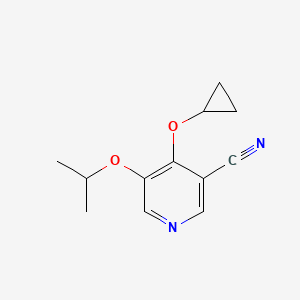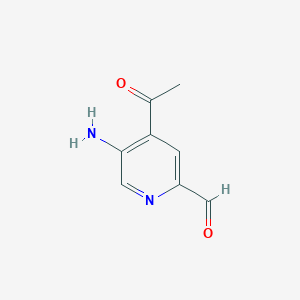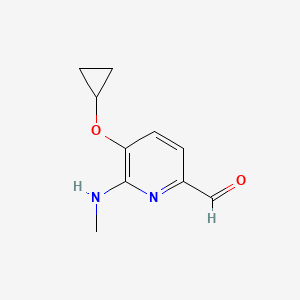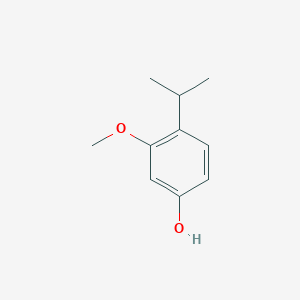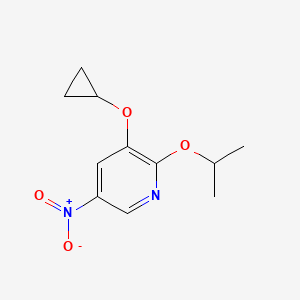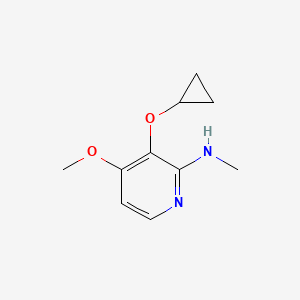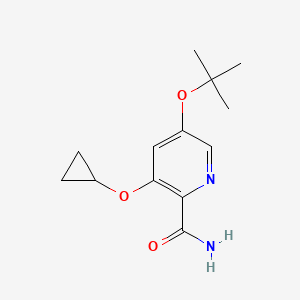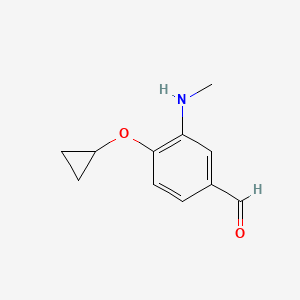
4-Cyclopropoxy-3-(methylamino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-(methylamino)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropoxy group at the fourth position and a methylamino group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(methylamino)benzaldehyde typically involves the following steps:
Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation with cyclopropyl bromide to introduce the cyclopropoxy group.
Amination: The intermediate product is then subjected to amination using methylamine to introduce the methylamino group at the third position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 4-Cyclopropoxy-3-(methylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: 4-Cyclopropoxy-3-(methylamino)benzoic acid.
Reduction: 4-Cyclopropoxy-3-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Cyclopropoxy-3-(methylamino)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-3-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclopropoxy and methylamino groups may also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
4-(Methylamino)benzaldehyde: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-4-(methylamino)benzaldehyde: Similar structure but with different substitution positions.
Uniqueness: 4-Cyclopropoxy-3-(methylamino)benzaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which can influence its chemical reactivity and biological activity
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-(methylamino)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-12-10-6-8(7-13)2-5-11(10)14-9-3-4-9/h2,5-7,9,12H,3-4H2,1H3 |
InChIキー |
CQMAZXWFJHGHFL-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=C1)C=O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


